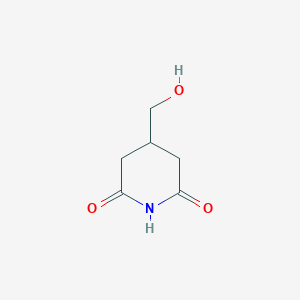

4-(Hydroxymethyl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Hydroxymethyl)piperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring with hydroxymethyl and dione functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution processes . Another approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and scalable processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Hydroxymethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dione groups can be reduced to form hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products Formed:

Oxidation: Formation of piperidine-2,6-dione derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of piperidine-2,6-diol.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that derivatives of piperidine-2,6-dione, including 4-(Hydroxymethyl)piperidine-2,6-dione, exhibit promising anticancer properties. Research has demonstrated their effectiveness in inhibiting lactate dehydrogenase A (LDHA), an enzyme associated with cancer metabolism. Inhibition of LDHA can lead to reduced cancer cell proliferation and increased apoptosis in various cancer types such as breast, ovarian, and prostate cancers .

Case Study:

A study published in 2023 highlighted the synthesis of piperidine derivatives that showed significant activity against different cancer cell lines. The derivatives were tested for their ability to inhibit LDHA, showcasing a potential pathway for developing new anticancer therapies .

Treatment of Inflammatory Diseases

The compound has also been investigated for its role in treating inflammatory disorders. The derivatives have shown efficacy in preclinical models for conditions like chronic graft-versus-host disease and other inflammatory diseases. The mechanism involves modulation of immune responses, which can alleviate symptoms associated with these conditions .

Case Study:

A patent filed in 2018 described a novel piperidine-2,6-dione derivative aimed at treating leprosy and chronic inflammatory diseases. The compound was tested in various models, demonstrating significant therapeutic potential without the adverse effects commonly associated with traditional treatments .

Neurological Disorders

Piperidine derivatives are being explored for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's disease. The structural properties of these compounds allow them to interact with neurotransmitter systems, offering a pathway for cognitive enhancement and neuroprotection .

Case Study:

Research into the synthesis of donepezil analogs (a drug used for Alzheimer's) has utilized piperidine derivatives to enhance efficacy while reducing side effects. These studies emphasize the importance of piperidine structures in developing new treatments for neurological conditions .

Building Blocks for Drug Development

This compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its versatility allows chemists to modify its structure to create compounds with specific biological activities.

Data Table: Synthesis Pathways of Piperidine Derivatives

| Compound Name | Synthesis Method | Therapeutic Use |

|---|---|---|

| Donepezil Analog | Palladium-catalyzed hydrogenation | Alzheimer's treatment |

| LDHA Inhibitors | Multi-step synthetic routes | Cancer therapy |

| Anti-inflammatory agents | One-pot reactions | Chronic inflammatory diseases |

Catalytic Reactions

The compound is also utilized in catalytic reactions that facilitate the formation of complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for synthetic chemists aiming to create new drug candidates .

Case Study:

Innovative catalytic methods involving piperidine derivatives have been developed to achieve high yields of desired products while maintaining selectivity. These methods include hydrogenation processes optimized for different substrates .

Mecanismo De Acción

The mechanism of action of 4-(Hydroxymethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For instance, it is known to interact with cereblon, a protein involved in the ubiquitin-proteasome pathway, which plays a crucial role in protein degradation .

Comparación Con Compuestos Similares

Piperidine-2,6-dione: Lacks the hydroxymethyl group but shares the core piperidine-dione structure.

4-(Methoxymethyl)piperidine-2,6-dione: Similar structure with a methoxymethyl group instead of hydroxymethyl.

2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Contains an aminophenyl group, used in protein degrader development.

Uniqueness: 4-(Hydroxymethyl)piperidine-2,6-dione is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug design.

Actividad Biológica

4-(Hydroxymethyl)piperidine-2,6-dione, also known as "piperidine-2,6-dione," is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H10N2O3

- Molecular Weight : 158.16 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring with hydroxymethyl and diketone functionalities, which are crucial for its biological interactions.

Research indicates that this compound can act as a ligand for various enzymes and receptors, modulating their activity. Its ability to form hydrogen bonds and interact with active sites of proteins enhances its potential as a bioactive compound . The compound has been studied for its interactions with key enzymes involved in metabolic pathways and signaling processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been tested against various fungal strains with promising results:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 3.125 - 100 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could serve as a potential antifungal agent in therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .

- Enzymatic Interaction Analysis : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity effectively, suggesting its potential use in metabolic modulation therapies .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

4-(hydroxymethyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-3-4-1-5(9)7-6(10)2-4/h4,8H,1-3H2,(H,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKLIZNEGSFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.